Cc1ccc2nc(NC(=O)CSCC(O)=O)sc2c1
. This indicates that the compound contains a benzothiazole ring with a methyl group at the 6-position, which is linked to an acetic acid moiety via a carbamoyl and a methylsulfanyl group .
The compound [(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid is an organic molecule characterized by its unique structural features and potential applications in various scientific fields. It contains a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound is classified under the category of benzothiazole derivatives, which are widely studied for their pharmacological properties.
This compound can be synthesized through a series of chemical reactions involving readily available starting materials. The synthesis typically involves the reaction of 6-methylbenzothiazole with acetic acid derivatives and sulfanyl groups, leading to the formation of the desired product. The specific synthesis methods and conditions can vary, as described in various research articles and patents .
The compound falls under the classification of heterocyclic compounds due to the presence of sulfur and nitrogen in its structure. It is also categorized as a carboxylic acid derivative because of the carboxylic acid functional group present in its molecular structure.
The synthesis of [(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid typically involves several key steps:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .
The molecular formula of [(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid is C₁₃H₁₅N₃O₂S₂, which indicates a complex structure featuring:
The molecular weight is approximately 285.40 g/mol. The compound exhibits specific spectral characteristics in NMR and mass spectrometry that confirm its structural integrity.
The compound can participate in various chemical reactions due to its functional groups:
Kinetic studies and reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields and selectivity during these reactions .
The mechanism of action for compounds like [(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid often involves:
Studies have shown that similar compounds exhibit significant inhibitory effects on various biological targets, suggesting potential therapeutic applications .
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) can be obtained from experimental studies .
The compound has potential applications in:
The benzothiazole scaffold, characterized by a benzene ring fused to a thiazole moiety, has evolved into a privileged structure in medicinal chemistry since its first synthesis in the late 19th century. Over 25 FDA-approved drugs incorporate this heterocycle, spanning therapeutic areas from oncology (e.g., quizartinib for AML) to neurology (e.g., riluzole for ALS) [1] [6]. The historical significance of benzothiazoles intensified with the discovery of 2-(4-aminophenyl)benzothiazole, which demonstrated exceptional potency (>1 nM IC50) against breast cancer cell lines (MCF-7, MDA-MB-468) in the 1990s [1]. This breakthrough catalyzed extensive structure-activity relationship (SAR) studies, revealing that substitutions at the 2-, 4-, and 6-positions profoundly modulate anticancer activity. The scaffold’s versatility is further evidenced by natural occurrences in epothilones and dolastatins, validating its biological relevance [6].
Table 1: Clinically Approved Drugs Featuring Benzothiazole Core
Drug Name | Therapeutic Target | Indication | Year Approved |
---|---|---|---|
Quizartinib | FLT3-ITD kinase | Acute Myeloid Leukemia | 2019 |
Riluzole | Sodium channels | Amyotrophic Lateral Sclerosis | 1995 |
Flutemetamol | β-Amyloid aggregates | Alzheimer’s Disease (diagnostic) | 2013 |
The benzothiazole ring system contributes to bioactivity through three key physicochemical properties:
Sulfur atoms (particularly SVI in sulfonamides/sulfonyls) confer unique binding properties:
Table 2: Binding Contributions of Sulfur Functional Groups
Group | Interaction Type | Affinity Contribution (ΔG, kcal/mol) | Example Drugs |
---|---|---|---|
Sulfonamide (-SO2NH-) | H-bond donor/acceptor | −1.8 to −3.2 | Sulfamethoxazole |
Thioether (-S-) | Hydrophobic/Van der Waals | −0.7 to −1.5 | Penicillins |
Sulfoxide (-S=O) | Dipole-dipole/H-bond acceptor | −1.2 to −2.0 | Sulindac |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0